B607363 Ergoloid Mesylates CAS No. 8067-24-1

Ergoloid Mesylates

Katalognummer: B607363
CAS-Nummer: 8067-24-1
Molekulargewicht: 2314.78
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ergoloid mesylates are synthesized from the fungus Claviceps purpurea, which produces the ergot alkaloids. The synthesis involves hydrogenation of the ergot alkaloids to produce dihydroergocristine, dihydroergocornine, and dihydroergocryptine . These alkaloids are then converted to their methanesulfonate salts to form this compound .

Industrial Production Methods: The industrial production of this compound involves the cultivation of Claviceps purpurea, extraction of the ergot alkaloids, and subsequent hydrogenation and methanesulfonation processes. The final product is a mixture of the methanesulfonate salts of the three dihydrogenated ergot alkaloids in an approximate weight ratio of 1:1:1 .

Analyse Chemischer Reaktionen

Types of Reactions: Ergoloid mesylates undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are dihydroergocristine mesylate, dihydroergocornine mesylate, and dihydroergocryptine mesylate .

Wissenschaftliche Forschungsanwendungen

Cognitive Enhancement in Elderly Patients

Numerous studies have assessed the efficacy of ergoloid mesylates in improving cognitive functions among elderly patients. A long-term controlled study involving 148 healthy elderly volunteers demonstrated that this compound significantly improved subjective symptoms such as tiredness and dizziness, as well as performance on intelligence tests over three years .

Key Findings:

  • Cognitive Improvement: Participants showed improved scores on psychometric tests such as WAIS (Wechsler Adult Intelligence Scale) vocabulary and performance tests.
  • Health Maintenance: The compound was associated with fewer pathological ECG findings and a lower incidence of major diagnoses compared to placebo groups .

Neuroprotection

Research indicates that this compound may have neuroprotective effects, potentially preventing damage to brain cells. A study highlighted its ability to reduce amyloid-beta levels, a key factor in Alzheimer’s disease pathology, suggesting a mechanism through which this compound could exert protective effects against neurodegenerative diseases .

Data Table: Summary of Clinical Studies

Study YearSample SizeTreatment DurationKey Outcomes
19831483 yearsReduced dizziness, improved intelligence test scores
1984895 yearsBetter maintenance of physical and mental health
2024VariousOngoingPotential reduction in amyloid-beta levels

Case Studies

Several case studies have documented the effects of this compound on patients with various types of dementia:

  • Alzheimer's Disease: Patients treated with this compound showed modest improvements in mental alertness and memory functions compared to control groups .
  • Multi-Infarct Dementia: A controlled trial reported improvements in cognitive function and daily living activities among patients receiving this compound .

Vergleich Mit ähnlichen Verbindungen

Ergoloid mesylates can be compared with other nootropic compounds, such as:

    Piracetam: Enhances cognitive function without causing sedation or stimulation.

    Pyritinol: Used to improve cognitive function and treat cognitive disorders.

    Meclophenoxat: Known for its cognitive-enhancing properties.

    Pentoxifylline: Improves cerebral blood flow and cognitive function.

    Nimodipine: Used to treat cognitive impairment and improve cerebral blood flow.

Uniqueness: this compound are unique due to their specific combination of dihydrogenated ergot alkaloids and their dual mechanism of action on multiple neurotransmitter systems . This makes them particularly effective in treating cognitive disorders associated with aging and dementia .

Biologische Aktivität

Ergoloid mesylates, commonly known by the brand name Hydergine, is a pharmaceutical formulation comprising a mixture of four ergot alkaloids: dihydroergocristine (DHEC), dihydroergocornine, α-dihydroergocryptine, and β-dihydroergocryptine. This compound has been primarily utilized for its potential cognitive-enhancing effects, particularly in the context of dementia and age-related cognitive decline. The following sections delve into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

This compound exert their effects through several mechanisms:

  • γ-Secretase Inhibition : DHEC has been shown to inhibit γ-secretase activity, which plays a crucial role in the production of amyloid-beta (Aβ) peptides associated with Alzheimer's disease. Studies indicate that DHEC can reduce cellular Aβ levels in a dose-dependent manner, with an IC50 value indicating effective inhibition at micromolar concentrations .
  • Vasodilation and Cerebral Blood Flow : The ergot alkaloids in this compound are believed to enhance cerebral blood flow by promoting vasodilation. This effect may contribute to improved cognitive function in elderly patients .
  • Neuroprotective Effects : this compound have demonstrated neuroprotective properties through various pathways, including antioxidant effects and modulation of neurotransmitter systems. These properties may help mitigate cognitive decline associated with aging .

Long-Term Efficacy

Several clinical studies have explored the long-term effects of this compound on cognitive function and overall health in elderly populations:

  • Five-Year Study : A controlled study involving 148 elderly volunteers assessed the impact of this compound over five years. While no statistically significant differences were observed in primary outcome measures, trends suggested improvements in subjective symptoms such as dizziness and fatigue, as well as better performance on psychometric tests compared to placebo .
  • Meta-Analysis of Trials : A meta-analysis of 19 trials found significant effects favoring this compound over placebo in global ratings of improvement (OR 3.78) and comprehensive rating scales (WMD 0.96). However, the evidence was noted to be modest, particularly concerning efficacy in Alzheimer's disease patients .

Summary of Clinical Trial Results

StudyPopulationDosageDurationKey Findings
Five-Year Study148 elderly volunteers1.5 mg three times daily5 yearsImproved subjective symptoms; better psychometric performance; well tolerated
Meta-AnalysisVarious trialsVaried (up to 12 mg/day)9 weeks to 15 monthsSignificant improvement in cognitive ratings; modest evidence for efficacy in dementia

Safety and Tolerability

This compound have been reported to be well-tolerated among patients. Common side effects include dizziness and gastrointestinal disturbances; however, these are generally mild. The long-term administration has not shown significant adverse events compared to placebo groups .

Eigenschaften

CAS-Nummer

8067-24-1

Molekulargewicht

2314.78

IUPAC-Name

NA

SMILES

[R][C@H](N1[C@@](O[C@](C(C)C)(C1=O)NC([C@@H]2C[C@@H]3C4=C5C(C[C@H]3N(C)C2)=CNC5=CC=C4)=O)(O)[C@H]6N7CCC6)C7=O.CS(=O)(O)=O

Aussehen

White to light yellow crystalline powder.

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Ergoloid Mesylates, Hydergine, Gerimal, Niloric, Redizork, CCK 179, CCK-179, CCK179

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.